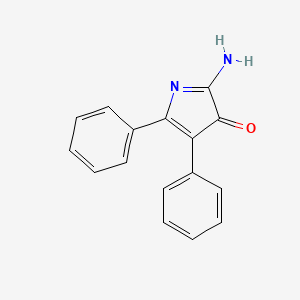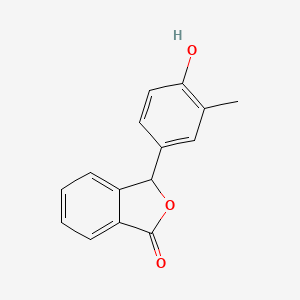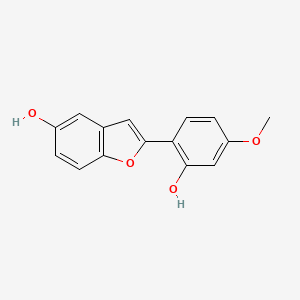
2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol is a compound belonging to the benzofuran class of organic compounds. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of hydroxy and methoxy groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the efficient construction of the benzofuran ring system with high yields.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies to enhance efficiency and selectivity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . These methods are scalable and can be adapted for large-scale production of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofurans .
Scientific Research Applications
2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, it inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . These interactions contribute to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran: This compound is similar in structure but has an additional hydroxypropyl group.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Uniqueness
2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
114333-24-3 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol |
InChI |
InChI=1S/C15H12O4/c1-18-11-3-4-12(13(17)8-11)15-7-9-6-10(16)2-5-14(9)19-15/h2-8,16-17H,1H3 |
InChI Key |
CAKBXYUWKSQGBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)

![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)
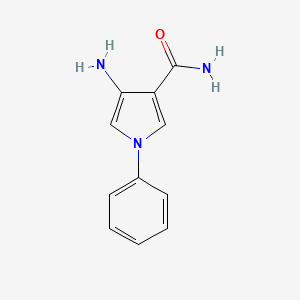
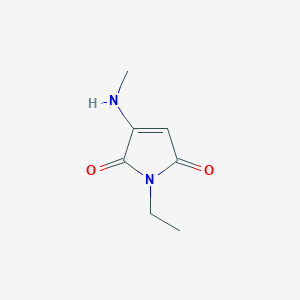
![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)
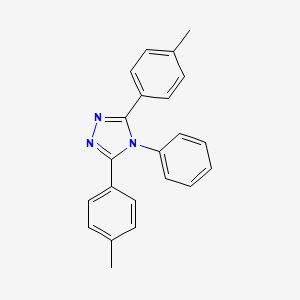
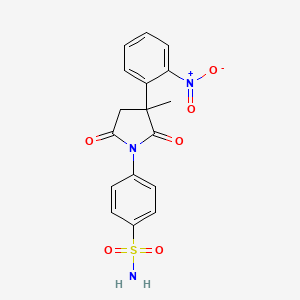

![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
